molecular formula C10H11NO2 B3050104 2-Propenoic acid, 2-methyl-, 4-aminophenyl ester CAS No. 23679-72-3

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester

Cat. No.: B3050104
CAS No.: 23679-72-3
M. Wt: 177.2 g/mol
InChI Key: FXMHFJHEJREATI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester is an organic compound with the molecular formula C10H11NO2. It is a derivative of methacrylic acid and is characterized by the presence of an aminophenyl group attached to the ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 4-aminophenyl ester typically involves the esterification of methacrylic acid with 4-aminophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aminophenyl esters .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-aminophenyl ester involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing methacrylic acid and 4-aminophenol, which can further participate in biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methacrylic acid: A simpler analog without the aminophenyl group.

    Ethyl methacrylate: An ester derivative with an ethyl group instead of the aminophenyl group.

    Methyl methacrylate: Another ester derivative with a methyl group

Uniqueness

2-Propenoic acid, 2-methyl-, 4-aminophenyl ester is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications compared to its simpler analogs .

Properties

IUPAC Name

(4-aminophenyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMHFJHEJREATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540066
Record name 4-Aminophenyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23679-72-3
Record name 4-Aminophenyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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